molecular formula C13H19N3O B3305348 2-(4-aminopiperidin-1-yl)-N-phenylacetamide CAS No. 923137-83-1

2-(4-aminopiperidin-1-yl)-N-phenylacetamide

Cat. No.: B3305348
CAS No.: 923137-83-1
M. Wt: 233.31 g/mol
InChI Key: GCPJCVVJLVJNTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-aminopiperidin-1-yl)-N-phenylacetamide is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their biological activities

Preparation Methods

The synthesis of 2-(4-aminopiperidin-1-yl)-N-phenylacetamide typically involves the reaction of 4-aminopiperidine with N-phenylacetyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

2-(4-aminopiperidin-1-yl)-N-phenylacetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-(4-aminopiperidin-1-yl)-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-aminopiperidin-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring in the compound allows it to form stable interactions with the active sites of these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar compounds to 2-(4-aminopiperidin-1-yl)-N-phenylacetamide include other piperidine derivatives such as:

    Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.

    Evodiamine: An alkaloid with potential anticancer properties.

    Matrine: Exhibits antiproliferative effects on cancer cells.

    Berberine: Known for its antimicrobial and anticancer activities.

Properties

IUPAC Name

2-(4-aminopiperidin-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-11-6-8-16(9-7-11)10-13(17)15-12-4-2-1-3-5-12/h1-5,11H,6-10,14H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPJCVVJLVJNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The product of stage 1 (0.28 g; 0.84 mmol) is stirred over night at r.t. with 10 mL 10% TFA in DCM. The solvent is removed to give 2-(4-amino-1-piperidyl)-N-phenyl-acetamide as a TFA salt (I.1).
Quantity
0.28 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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